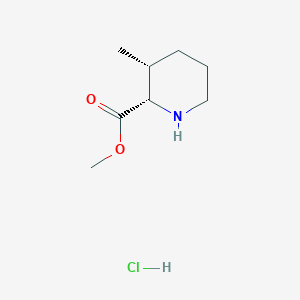

cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

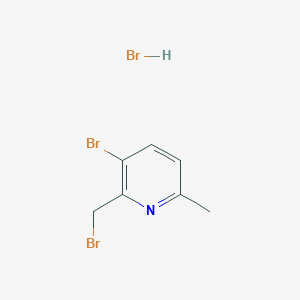

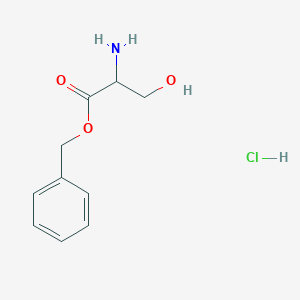

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 174681-81-3 . It has a molecular weight of 193.67 and its IUPAC name is methyl (2S,3R)-3-methylpiperidine-2-carboxylate hydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C8H16ClNO2 . The InChI code is 1S/C8H15NO2.ClH/c1-6-4-3-5-9-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 . Unfortunately, specific structural analysis information is not available in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.67 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学的研究の応用

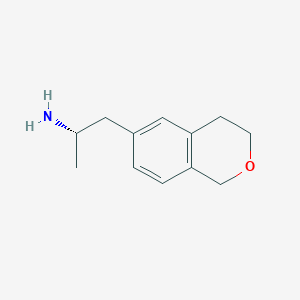

Chemistry and Pharmacology of Stereoisomers

The research on stereochemistry and pharmacology of opiates highlights the critical role of stereochemical configurations in biological activity. cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, through its structural analogs, has been instrumental in understanding the impact of stereochemical configurations on opioid receptor interactions. Studies of stereoisomers, particularly those with cis configurations, have provided insights into receptor-mediated phenomena, offering a unique set of molecular probes for investigating receptor interactions. These findings are vital for developing refined pharmacophores for opioid receptors, aiding in the design of compounds with specific biological activities (Brine et al., 1997).

Interaction with DNA

The interaction between cisplatin, a relative of cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, and DNA, reveals the importance of metal complexes in cancer therapy. The binding of cisplatin to DNA forms the basis for its cytotoxic effects against cancer cells. This interaction emphasizes the role of metal-based drugs in targeting genetic material, leading to advancements in cancer treatment strategies. Research on cisplatin and its derivatives has laid the groundwork for understanding how similar compounds might interact with DNA, contributing to the development of new anticancer drugs (Reedijk, 1992).

Environmental and Biological Degradation

The study of the environmental degradation of chemical compounds related to cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, such as cis-1,3-dichloropropenes, provides insights into the fate of these chemicals in nature. Understanding the degradation pathways and rates in different soil types helps in assessing the environmental impact and persistence of these compounds. This knowledge is crucial for environmental risk assessment and for developing strategies to minimize the ecological footprint of chemical usage (Dijk, 1974).

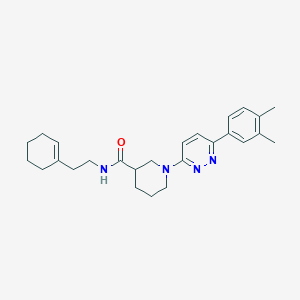

Epigenetics and Cancer Therapy

Exploring the epigenetic features of testicular germ cell tumors in relation to the epigenetic characteristics of foetal germ cells has shed light on the developmental origin of certain cancers. cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, through structural analogs, contributes to the understanding of epigenetic modifications in cancer cells. This research helps in identifying potential epigenetic targets for cancer therapy, emphasizing the role of epigenetic mechanisms in the development and progression of cancer (Kristensen et al., 2013).

特性

IUPAC Name |

methyl (2S,3R)-3-methylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKTMITCLKTLU-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)

![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)